2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl
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Overview
Description
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) is a chemical compound with the molecular formula C28H46Cl2P2Pd . It appears as a colorless to pale yellow solid .
Synthesis Analysis
While specific synthesis methods for “2-(t-Butylphenylphosphino)-2’,6’-dimethylamino-1,1’-biphenyl” were not found, related compounds such as Tris(2,4-di-tert-butylphenyl) phosphite have been used in the synthesis of polymers .Physical And Chemical Properties Analysis
Dichlorobis(di-tert-butylphenylphosphine)palladium(II) has a melting point of 260-264°C (decomposition), is sensitive to air and moisture, and is soluble in water and polar organic solvents .Scientific Research Applications
Catalysis in Cross Coupling Reactions
(T-BU)PHCPHOS: serves as a versatile ligand in palladium-catalyzed cross coupling reactions. Specifically, it excels in the arylation of sterically hindered primary amines. The compound’s steric bulk and electronic properties enhance the efficiency of these transformations .
Asymmetric Synthesis
In asymmetric synthesis, where chirality matters, (T-BU)PHCPHOS plays a crucial role. Its chiral backbone enables the creation of enantiomerically enriched products. Researchers utilize it in the synthesis of complex molecules with high stereocontrol .
Phosphine Ligand for Transition Metal Complexes
As a phosphine ligand, (T-BU)PHCPHOS coordinates with transition metals (such as palladium, rhodium, or iridium). These complexes find applications in various catalytic processes, including C–C bond formation, hydrogenation, and carbonylation reactions .
Materials Science: OLEDs and Optoelectronics
Due to its electron-rich nature, (T-BU)PHCPHOS contributes to the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. It enhances charge transport and facilitates efficient energy transfer in these materials .
Medicinal Chemistry and Drug Discovery
Researchers explore phosphine ligands like (T-BU)PHCPHOS in medicinal chemistry. They use them to design transition metal complexes for targeted drug delivery, imaging agents, and catalytic transformations within biological systems .
Sustainable Chemistry: Green Catalysis
In the pursuit of sustainable chemistry, (T-BU)PHCPHOS contributes to green catalysis. Its use in palladium-catalyzed reactions aligns with the principles of atom economy and minimizes waste production .
Mechanism of Action
properties
IUPAC Name |
2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N2P/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7/h8-19H,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHOMNNVAUPLKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(t-Butylphenylphosphino)-2',6'-dimethylamino-1,1'-biphenyl |
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